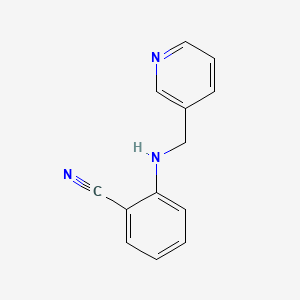

2-(Pyridin-3-ylmethylamino)benzonitrile

Description

2-(Pyridin-3-ylmethylamino)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a pyridine moiety via a methylamino bridge. This structure combines aromatic nitrile functionality with a pyridine ring, enabling diverse applications in medicinal chemistry, agrochemicals, and materials science. The pyridine group enhances solubility and bioavailability, while the nitrile group offers synthetic versatility for further derivatization.

Properties

IUPAC Name |

2-(pyridin-3-ylmethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-5-1-2-6-13(12)16-10-11-4-3-7-15-9-11/h1-7,9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMZLAVBKAYKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Cytotoxic Benzonitrile Derivatives

Benzonitrile derivatives with triazole or pyridine substituents have demonstrated significant cytotoxic activity. For example:

| Compound Name | Substituents | IC50 (μg/ml) | Target Cell Lines |

|---|---|---|---|

| 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) | 3-chlorophenyl, triazole | 27.1 ± 1.2 (MCF-7) 14.5 ± 2.1 (MDA-MB-231) |

Breast cancer lines |

| 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) | 4-methoxyphenyl, triazole | 14.3 ± 1.1 (T47D) | Hormone-sensitive cancer |

| 4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) | 4-dimethylamino, triazole | 16.8 ± 2.1 (T47D) 19.7 ± 1.8 (MDA-MB-231) |

Broad-spectrum activity |

Key Observations :

- Chlorine and methoxy groups enhance selectivity for specific cancer lines (e.g., 1c vs. MCF-7, 1h vs. T47D) .

- Dimethylamino substituents (1k) broaden activity but reduce potency compared to 1h .

- The absence of a pyridinylmethylamino group in these analogs suggests that 2-(Pyridin-3-ylmethylamino)benzonitrile may exhibit distinct binding modes or metabolic stability.

Nicotinic Receptor Ligands

Pyridine-containing benzonitriles are pivotal in targeting nicotinic acetylcholine receptors (nAChRs). For instance:

Structural Differences :

OLED Materials

Benzonitrile derivatives with carbazole or phenoxazine groups are used in thermally activated delayed fluorescence (TADF) materials. Examples include:

- 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Exhibits high electroluminescence efficiency due to extended π-conjugation .

Comparison :

Agrochemical and Fluorinated Derivatives

- 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (CAS 1396848-10-4) : Combines oxadiazole and pyridine for pesticidal activity .

- 4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile : Fluorinated groups enhance environmental stability .

Functional Insights :

- The pyridin-3-ylmethylamino group could improve soil mobility compared to bulkier triazole/oxadiazole substituents, but its hydrolytic stability under field conditions remains untested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.